N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide is a chemical compound with the molecular formula C16H15N3O3S It is known for its unique structure, which includes a nitrobenzamide group and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with N-ethyl-N-phenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and copper(I) complexes as catalysts.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-[ethyl(phenyl)carbamothioyl]-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes . In the context of anti-inflammatory activity, the compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- N-[di(phenyl)carbamothioyl]benzamide
- N-[di(ethyl)carbamothioyl]benzamide
- N-[ethyl(phenyl)carbamothioyl]benzamide
Uniqueness
N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a carbamothioyl group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the nitro group enhances its potential as an antimicrobial agent, while the carbamothioyl group contributes to its ability to form coordination complexes with transition metals .
Properties
IUPAC Name |
N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-18(13-8-4-3-5-9-13)16(23)17-15(20)12-7-6-10-14(11-12)19(21)22/h3-11H,2H2,1H3,(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOJMKPHTRVWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.